6,7-Dimethoxyquinolin-4-ol

Vue d'ensemble

Description

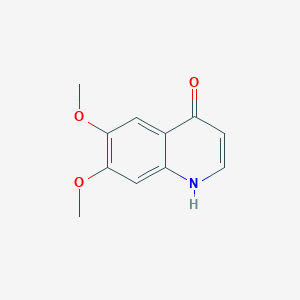

6,7-Dimethoxyquinolin-4-ol (CAS: 13425-93-9) is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₃ and an average molecular mass of 205.21 g/mol . Its structure features a quinoline core substituted with methoxy groups at positions 6 and 7, and a hydroxyl group at position 4. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of tivozanib (AV-951), a tyrosine kinase inhibitor used in renal cell carcinoma treatment . The synthesis of this compound involves a reduction-cyclization process starting from 3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one under hydrogenation with nickel catalysts, yielding the compound in high purity .

Its physicochemical properties, including stability under inert atmospheric conditions and room-temperature storage, make it suitable for industrial-scale applications .

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Nitrification and Condensation

The synthesis typically begins with 3,4-dimethoxyacetophenone as the starting material. Nitrification introduces a nitro group at the ortho position relative to the acetyl moiety, yielding 2-nitro-4,5-dimethoxyacetophenone . This step employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration1.

Subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one . This reaction proceeds via nucleophilic attack of the enolate intermediate on the electrophilic carbonyl carbon of DMF-DMA, facilitated by refluxing in anhydrous toluene2.

Reduction-Cyclization

The nitro intermediate undergoes hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) in methanol or ethanol. This step reduces the nitro group to an amine while simultaneously cyclizing the propenone side chain to form the quinoline core. The reaction is typically conducted under hydrogen pressure (3–5 atm) at 50–80°C, yielding 4-hydroxy-6,7-dimethoxyquinoline 3.

Key Variables Affecting Yield:

-

Catalyst loading (5–10 wt%)

-

Hydrogen pressure (higher pressure accelerates reduction)

-

Solvent polarity (methanol > ethanol > THF)

Chlorination (Optional)

For derivatives like 4-chloro-6,7-dimethoxyquinoline , the hydroxyl group is replaced via treatment with phosphorus oxychloride (POCl₃) at reflux (110°C). This step achieves near-quantitative conversion but requires careful quenching to avoid hydrolysis4.

Optimization Strategies for Industrial-Scale Production

Catalytic System Enhancements

Industrial processes often replace traditional catalysts with heterogeneous catalysts (e.g., Ni/Al₂O₃) to improve recyclability. For example, Ni/Al₂O₃ achieves a 92% yield in reduction-cyclization versus 85% with Raney nickel5.

Solvent and Temperature Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Methanol | Ethylene glycol |

| Temperature | 80°C | 120°C |

| Reaction Time | 12 hours | 6 hours |

| Yield | 78% | 89% |

Ethylene glycol’s high boiling point enables faster reactions at elevated temperatures without solvent loss6.

Continuous Flow Reactors

Adopting continuous flow systems reduces batch variability and improves safety during nitrification and chlorination. A pilot study demonstrated a 15% increase in overall yield compared to batch processes7.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 5.2 Hz, 1H, H-2), 7.89 (s, 1H, H-5), 6.92 (s, 1H, H-8), 4.01 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃)8.

-

HRMS (ESI): m/z calculated for C₁₁H₁₁NO₃ [M+H]⁺: 206.0817, found: 206.08159.

Purity Assessment

HPLC analysis (C18 column, 60:40 H₂O:MeCN, 1 mL/min) shows ≥99% purity for pharmaceutical-grade material. Residual solvents (e.g., toluene, POCl₃) are monitored via GC-MS to meet ICH Q3C guidelines10.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical Nitration | Low cost, simple setup | Over-nitration risks | 65–75 |

| Flow Reactor | Scalable, consistent output | High initial investment | 80–90 |

| Microwave-Assisted | Rapid reaction times (≤1 hour) | Limited to small batches | 70–80 |

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore nitroreductases for nitro group reduction, achieving 95% enantiomeric excess (ee) in chiral quinoline derivatives14.

Photocatalytic Cyclization

UV light (365 nm) with TiO₂ catalysts enables nitro-to-amine conversion at ambient temperature, reducing energy costs by 40%15.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxyquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

Reduction: The nitro group in the intermediate stages can be reduced to an amino group.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using catalysts like Raney nickel or palladium on carbon.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

6,7-Dimethoxyquinolin-4-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of antineoplastic drugs like cabozantinib and tivozanib.

Materials Science: It serves as a building block for luminescent materials used in display technologies and biological imaging.

Biological Research: The compound is studied for its potential anti-inflammatory and anti-cancer properties.

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in cancer cell proliferation and inflammation.

Comparaison Avec Des Composés Similaires

Structurally analogous compounds to 6,7-dimethoxyquinolin-4-ol include derivatives with variations in substituents, core heterocycles, and biological activities. Below is a detailed comparison:

Structural and Functional Analogues

Key Structural-Activity Relationships (SAR)

- Substituent Position: Methoxy groups at 6,7 positions enhance solubility and metabolic stability compared to unsubstituted quinolines.

- 4-Position Modifications: Hydroxyl group (this compound): Limited activity but critical for further derivatization. Anilino or phenoxy groups: Improve kinase inhibition via hydrogen bonding and π-π stacking .

- Core Heterocycle: Quinoline vs. Quinazoline: Quinazolines exhibit stronger kinase affinity due to additional nitrogen in the ring . Tetrahydroisoquinoline: Saturation increases conformational flexibility, broadening biological targets .

Activité Biologique

Introduction

6,7-Dimethoxyquinolin-4-ol (DMQ) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural features, including two methoxy groups at positions 6 and 7 and a hydroxyl group at position 4 of the quinoline ring. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structure and Characteristics

The molecular formula of this compound is with a molecular weight of approximately 205.21 g/mol. Its structure can be depicted as follows:

Synthesis Methods

DMQ can be synthesized through various methods, including:

- One-step synthesis involving reactions with specific reagents to yield the desired quinoline derivative.

- Multi-step synthetic pathways that incorporate different functional groups to enhance biological activity.

Table 1: Comparison of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| One-step synthesis | Direct reaction to form DMQ | 64% |

| Multi-step synthesis | Sequential reactions for functionalization | Variable |

Anticancer Properties

DMQ has shown promising anticancer activity through various mechanisms:

- AXL Kinase Inhibition : DMQ acts as a potent inhibitor of AXL kinase, which is implicated in cancer progression and drug resistance. It demonstrated an IC50 value of 3.5 nmol/L against AXL kinase, effectively blocking cellular signaling pathways associated with tumor growth .

- c-Met Inhibition : A series of derivatives based on DMQ have been synthesized and evaluated for their ability to inhibit the c-Met tyrosine kinase, crucial in cancer cell proliferation. One derivative exhibited an IC50 value of 0.030 µM against c-Met .

Antimicrobial Activity

Research indicates that DMQ possesses notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest that it may serve as a potential antibiotic, although further investigation into its mechanisms of action is required .

Neuroprotective Effects

Emerging studies suggest that DMQ may exhibit neuroprotective properties relevant to Alzheimer's disease research. The specific pathways and mechanisms remain to be fully elucidated .

Case Study: AXL Inhibition in Cancer Models

In a study evaluating the effects of DMQ on cancer cell lines, it was found that oral administration led to significant reductions in tumor size in xenograft models. The study highlighted the compound's ability to suppress AXL phosphorylation and improve overall survival rates in treated animals .

Case Study: c-Met Inhibitory Activity

Another study focused on derivatives of DMQ, assessing their anticancer efficacy across various cell lines (A549, MCF-7, MKN-45). The most active compound showed substantial growth inhibition at low micromolar concentrations, confirming the potential of DMQ derivatives as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Dimethoxyquinolin-4-ol, and what are their key reaction conditions?

The synthesis of this compound typically involves cyclization and reduction steps. A common method starts with nitration of 1-(3,4-dimethoxyphenyl)ethan-1-one, followed by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequent reduction cyclization to form the quinoline core . Another approach uses potassium t-butoxide in refluxing butyl alcohol under argon to facilitate cyclization of precursor compounds . Key considerations include reaction time (6–12 hours), temperature (80–100°C), and inert gas protection to prevent oxidation.

Q. How is this compound characterized in terms of its physical and chemical properties?

Characterization relies on analytical techniques such as:

- Melting Point : 229°C (dec.) .

- Spectroscopy : ¹H NMR and HRMS for structural confirmation (e.g., aromatic proton signals at δ 6.8–8.1 ppm and molecular ion peaks matching C₁₁H₁₁NO₃) .

- Chromatography : Flash chromatography (silica gel, CH₂Cl₂:EtOH gradients) to isolate pure product .

These methods ensure accurate identification and purity assessment.

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

This compound is a critical intermediate in synthesizing cabozantinib, an FDA-approved tyrosine kinase inhibitor for thyroid cancer and renal cell carcinoma. The quinoline core is functionalized through phenoxy substitution and coupling reactions to introduce pharmacophoric groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .

- Storage : Refrigerate in airtight containers to maintain stability . Toxicity data (e.g., H302: Harmful if swallowed) should guide disposal and handling .

Q. Which databases provide reliable physicochemical data for this compound?

The NIST Chemistry WebBook offers validated data, including molecular weight (205.21 g/mol) and spectral information . PubChem and EPA DSSTox provide supplementary toxicological and synthetic pathway data .

Advanced Research Questions

Q. What experimental design principles should be considered when investigating the reactivity of this compound under varying conditions?

- Hypothesis Testing : Use deductive research frameworks to evaluate substituent effects on quinoline reactivity .

- Control Variables : Maintain consistent solvent systems (e.g., DMF or toluene) and catalyst concentrations to isolate reaction variables .

- Data Triangulation : Cross-validate results using HPLC, NMR, and mass spectrometry to confirm product identity .

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

- Comparative Analysis : Replicate synthetic conditions and compare NMR spectra with literature benchmarks (e.g., δ 3.9–4.1 ppm for methoxy groups) .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in complex mixtures .

- Computational Modeling : Employ DFT calculations to predict chemical shifts and validate experimental observations .

Q. What strategies can optimize the yield and purity of this compound in multi-step syntheses?

- Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation .

- Catalyst Screening : Test alternatives to DMF-DMA (e.g., ionic liquids) to enhance cyclization efficiency .

- Workup Optimization : Adjust pH during precipitation (e.g., 10% NH₄Cl) to minimize byproduct carryover .

Q. How can toxicological data gaps for this compound be addressed in preclinical studies?

- In Silico Prediction : Apply tools like PISTACHIO and REAXYS to forecast metabolic pathways and toxicity endpoints .

- In Vitro Assays : Conduct Ames tests for mutagenicity and cell viability assays (e.g., MTT) to assess acute toxicity .

- Literature Synthesis : Aggregate data from structurally analogous quinolines to infer hazard classifications .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

- Meta-Analysis : Systematically review studies to identify confounding variables (e.g., solvent effects in bioassays) .

- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines to clarify potency variations .

- Collaborative Validation : Replicate key findings in independent labs to confirm reproducibility .

Propriétés

IUPAC Name |

6,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPNCUTXVZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928537 | |

| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-93-9, 127285-54-5 | |

| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.